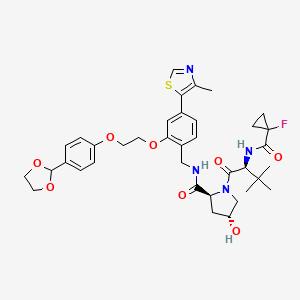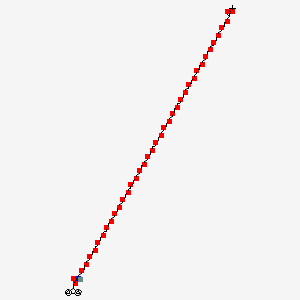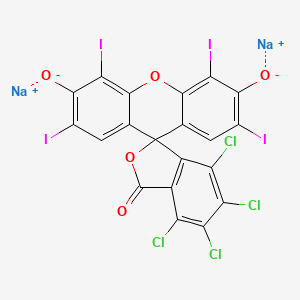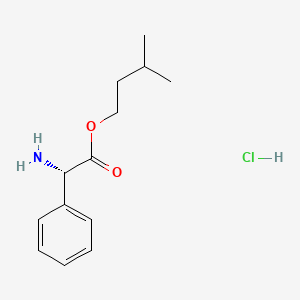![molecular formula C32H42O14 B11931137 (1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCRIS 6986, also known as limonin glucoside, is a natural product found in citrus fruits. It is a glucoside derivative of limonin, a triterpenoid compound. Limonin glucoside has garnered attention due to its diverse biological activities, including its ability to inhibit the expression of human immunodeficiency virus type 1 and human T-cell leukemia virus type 1 in infected cells, induce apoptosis in colon adenocarcinoma cells, and exhibit larvicidal activity against species of Aedes .
準備方法
Synthetic Routes and Reaction Conditions: Limonin glucoside can be isolated from the seeds of Citrus reticulata. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of limonin glucoside typically involves large-scale extraction from citrus fruit by-products, such as seeds and peels. The extracted compound is then purified using techniques like high-performance liquid chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions: Limonin glucoside undergoes various chemical reactions, including:
Oxidation: Limonin glucoside can be oxidized to form limonin.
Hydrolysis: Acidic or enzymatic hydrolysis of limonin glucoside yields limonin and glucose.
Reduction: Reduction of limonin glucoside can lead to the formation of dihydrolimonin glucoside.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Hydrochloric acid or specific glucosidase enzymes are used for hydrolysis.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Major Products Formed:
Oxidation: Limonin.
Hydrolysis: Limonin and glucose.
Reduction: Dihydrolimonin glucoside
科学的研究の応用
Limonin glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid glucosides and their chemical properties.
Biology: Limonin glucoside is studied for its effects on cell proliferation, apoptosis, and larvicidal activity.
Medicine: Research has shown that limonin glucoside can inhibit the proliferation of colon adenocarcinoma cells and induce apoptosis, making it a potential candidate for cancer therapy
作用機序
Limonin glucoside exerts its effects through several mechanisms:
Inhibition of Viral Expression: It inhibits the expression of human immunodeficiency virus type 1 and human T-cell leukemia virus type 1 in infected cells.
Induction of Apoptosis: Limonin glucoside induces apoptosis in colon adenocarcinoma cells by activating caspase-3, a key enzyme in the apoptotic pathway.
Larvicidal Activity: It exhibits larvicidal activity against species of Aedes by disrupting their development and survival
類似化合物との比較
Limonin glucoside is unique due to its glucoside structure, which enhances its solubility and bioavailability compared to limonin. Similar compounds include:
Limonin: The aglycone form of limonin glucoside, which has similar biological activities but lower solubility.
Nomilin: Another triterpenoid found in citrus fruits with similar antiviral and anticancer properties.
Dihydrolimonin: A reduced form of limonin with distinct chemical properties
特性
分子式 |
C32H42O14 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40)/t15-,16+,17+,19+,21+,22+,23+,24-,25+,27-,29-,30+,31+,32-/m0/s1 |
InChIキー |
FYIKIBQJAJRKQM-BPHZWCSFSA-N |
異性体SMILES |
C[C@]1(CC[C@@H]2[C@@]([C@]13[C@H](O3)C(=O)O)(C(=O)C[C@H]4[C@@]25COC(=O)C[C@H]5OC4(C)C)C)[C@H](C6=COC=C6)O[C@H]7[C@@H]([C@@H]([C@@H]([C@@H](O7)CO)O)O)O |
正規SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


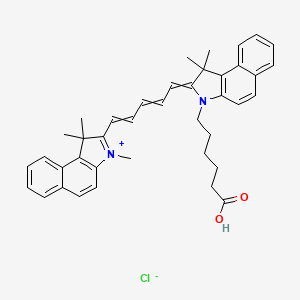

![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)

![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
